molecular formula C13H10Br2 B1627693 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl CAS No. 50670-57-0

4-Bromo-4'-(bromomethyl)-1,1'-biphenyl

Cat. No.: B1627693
CAS No.: 50670-57-0
M. Wt: 326.03 g/mol
InChI Key: AJHADXHEAFCOTE-UHFFFAOYSA-N
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Description

4-Bromo-4’-(bromomethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two bromine atoms, one attached to each phenyl ring, with one of the bromine atoms being part of a bromomethyl group

Scientific Research Applications

4-Bromo-4’-(bromomethyl)-1,1’-biphenyl has several scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is considered hazardous. It may cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The future directions for “4-Bromo-4’-(bromomethyl)-1,1’-biphenyl” are not explicitly mentioned in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-(bromomethyl)-1,1’-biphenyl typically involves the bromination of 4-methylbiphenyl. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature. The bromination occurs selectively at the benzylic position, resulting in the formation of the bromomethyl group .

Industrial Production Methods

Industrial production of 4-Bromo-4’-(bromomethyl)-1,1’-biphenyl may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-(bromomethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen, resulting in the formation of 4-methylbiphenyl.

Common Reagents and Conditions

    Substitution: Sodium amide (NaNH2) in liquid ammonia or sodium alkoxide in alcohol.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of biphenyl derivatives with various functional groups.

    Oxidation: Formation of 4-bromo-4’-carboxybiphenyl or 4-bromo-4’-formylbiphenyl.

    Reduction: Formation of 4-methylbiphenyl.

Comparison with Similar Compounds

4-Bromo-4’-(bromomethyl)-1,1’-biphenyl can be compared with other biphenyl derivatives such as:

Properties

IUPAC Name

1-bromo-4-[4-(bromomethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHADXHEAFCOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602879
Record name 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50670-57-0
Record name 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (4′-bromo-biphenyl-4-yl)-methanol, 7.01 g (27.9 mmol) and dibromo-triphenylphosphorane 11.8 g (27.9 mmol) in 150 mL of methylene chloride stirred at room temperature for 2 h. The solution was diluted with 100 mL of water and extracted with 2×200 mL portions of diethyl ether. The organic layers were combined, washed with sat. aq. NaCl, and dried (MgSO4). After the solution was concentrated, the residue was purified through a short plug of silica gel (eluted with 50% EtOAc-Heptane) to afford the desired product in 9.1 g (100%) as a white solid. The material was taken to the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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